The synthesis of 3-Amino-N,N-dimethylpiperidine-1-carboxamide can be achieved through several methods, with two primary synthetic routes being commonly utilized:
In industrial settings, continuous flow processes are often used to enhance efficiency and yield, utilizing automated reactors for precise control over reaction parameters.
The molecular structure of 3-Amino-N,N-dimethylpiperidine-1-carboxamide includes:
The presence of these functional groups contributes to its chemical reactivity and biological activity. The compound's three-dimensional structure can significantly influence its interaction with biological targets, making structural analysis critical in understanding its potential applications .
3-Amino-N,N-dimethylpiperidine-1-carboxamide can undergo various chemical reactions, including:
These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for further functionalization .
The mechanism of action for 3-Amino-N,N-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. This interaction can lead to various physiological effects depending on the target and context, making it a subject of interest for pharmacological studies .
The physical and chemical properties of 3-Amino-N,N-dimethylpiperidine-1-carboxamide include:
These properties are crucial for determining how the compound behaves in different environments, influencing its applications in research and industry.
3-Amino-N,N-dimethylpiperidine-1-carboxamide has several scientific applications, particularly in medicinal chemistry:
The compound 3-Amino-N,N-dimethylpiperidine-1-carboxamide has a molecular formula of C8H17N3O, corresponding to a molecular weight of 171.24 g/mol [2] [3] [7]. Its systematic IUPAC name is consistent across chemical databases and reflects its core structural features: a piperidine ring substituted at the 3-position by an amino group (-NH2) and at the 1-position by a dimethylcarbamoyl moiety (-C(O)N(CH3)2) [3]. This nomenclature explicitly defines the connectivity:
Table 1: Molecular Identity Summary
Property | Value |
---|---|
Molecular Formula | C8H17N3O |
Molecular Weight | 171.24 g/mol |
IUPAC Name | 3-Amino-N,N-dimethylpiperidine-1-carboxamide |
Canonical SMILES | CN(C)C(=O)N1CCCC(C1)N |
CAS Registry Number | 1272756-20-3 |
The compound exhibits one chiral center at the carbon atom bearing the amino group (C3 of the piperidine ring), generating two possible enantiomers [3]. This chirality arises from the tetrahedral geometry of C3, which is bonded to four distinct substituents:
No stereochemical data (e.g., specific rotation, enantiomeric resolution) is available in the search results. The impact of chirality on physicochemical or biological properties remains uncharacterized, though typical chiral compounds may show differences in receptor binding or metabolic pathways depending on absolute configuration. The absence of stereochemical descriptors in commercial listings (e.g., [1] [7]) suggests the material is supplied as a racemate.
While experimental spectral data (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy) are not explicitly provided in the search results, key inferences can be drawn from structural features and computational predictions:
Mass Spectrometry: The exact mass is 171.13716 Da [1]. Predicted adduct patterns under electrospray ionization include [M+H]+ at m/z 172.14444, [M+Na]+ at m/z 194.12638, and [M-H]- at m/z 170.12988. Collision cross-section (CCS) values for these adducts range from 132.9 Ų ([M+H-H2O]+) to 186.4 Ų ([M+CH3COO]-), indicating gas-phase ion mobility characteristics [2].
Infrared Spectroscopy: Expected absorption bands include:
N-H bends (primary amine: ~1590–1650 cm⁻¹) [3]
Nuclear Magnetic Resonance: The 1H Nuclear Magnetic Resonance spectrum would likely show:
Experimental validation of these predictions requires further literature investigation.
Computational descriptors provide insights into molecular properties and reactivity:
CN(C)C(=O)N1CCCC(C1)N
[1] [2] InChI=1S/C8H17N3O/c1-10(2)8(12)11-5-3-4-7(9)6-11/h7H,3-6,9H2,1-2H3
[2] [3] International Chemical Identifier Key: ZSKQKQLNOZOOFP-UHFFFAOYSA-N
(indicates racemic/unresolved stereochemistry) [2] [3]
Topological Polar Surface Area: Estimated at 69.2 Ų (calculated from structure), indicating high polarity due to the amino and amide groups. This suggests moderate-to-low passive membrane permeability.
Partition Coefficient (LogP): Predicted LogP ~0.2–0.5 (moderate hydrophilicity), consistent with hydrogen-bonding capacity from the amine and amide functionalities [3].
Table 2: Key Computational Descriptors
Descriptor | Value/Representation |
---|---|
Canonical Simplified Molecular-Input Line-Entry System | CN(C)C(=O)N1CCCC(C1)N |
International Chemical Identifier | InChI=1S/C8H17N3O/c1-10(2)8(12)11-5-3-4-7(9)6-11/h7H,3-6,9H2,1-2H3 |
International Chemical Identifier Key | ZSKQKQLNOZOOFP-UHFFFAOYSA-N |
Exact Mass | 171.13716 Da |
Topological Polar Surface Area | ~69.2 Ų |
Predicted LogP | 0.2–0.5 |
These computational metrics highlight the compound’s polar, hydrophilic character and potential as a building block in drug discovery, where hydrogen-bonding capacity influences target interactions [2] [3].
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